molecular formula C9H7Br2N B13703473 5,7-Dibromo-3-methylindole

5,7-Dibromo-3-methylindole

Katalognummer: B13703473
Molekulargewicht: 288.97 g/mol
InChI-Schlüssel: JDZQYYAOCWZEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Dibromo-3-methylindole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids. The addition of bromine atoms at the 5 and 7 positions, along with a methyl group at the 3 position, modifies the chemical properties of the indole ring, making this compound a compound of interest in synthetic chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-3-methylindole typically involves the bromination of 3-methylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 5 and 7 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Wirkmechanismus

The mechanism of action of 5,7-Dibromo-3-methylindole involves its interaction with various molecular targets and pathways. The bromine atoms and the methyl group influence the electronic distribution in the indole ring, enhancing its reactivity towards specific enzymes and receptors. This can lead to the modulation of biological pathways, such as inhibition of enzyme activity or interaction with DNA .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5,7-Dibromo-3-methylindole is unique due to the presence of both bromine atoms and the methyl group, which significantly alters its chemical properties and reactivity compared to other indole derivatives. This makes it a valuable compound for specific synthetic and research applications .

Eigenschaften

Molekularformel

C9H7Br2N

Molekulargewicht

288.97 g/mol

IUPAC-Name

5,7-dibromo-3-methyl-1H-indole

InChI

InChI=1S/C9H7Br2N/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4,12H,1H3

InChI-Schlüssel

JDZQYYAOCWZEIJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CNC2=C1C=C(C=C2Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.